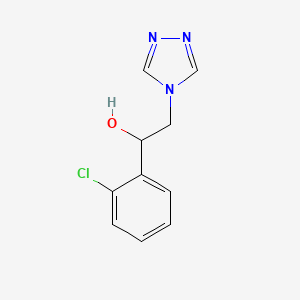![molecular formula C14H14N4O B7630885 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, also known as MMQ, is a chemical compound that has been used in scientific research for its potential pharmacological applications. MMQ is a triazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用機序
The exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and angiogenesis. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have a range of biochemical and physiological effects. For example, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and oxidative stress. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have antioxidant properties, which could be beneficial in the treatment of diseases that involve oxidative stress.
実験室実験の利点と制限
One of the advantages of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that it has been shown to be relatively non-toxic, making it a safe compound to work with. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one. One area of interest is the development of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one-based therapies for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one and its long-term safety profile.
合成法
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one can be synthesized through a multistep process that involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with methyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one.
科学的研究の応用
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In particular, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to have anti-angiogenic effects, which could be useful in the treatment of diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
特性
IUPAC Name |
4-methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-7-11(8-18-14(19)17(2)9-15-18)12-5-3-4-6-13(12)16-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZQBPALWGRSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)


![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)